molecular formula C21H23NO6 B562929 Colchiceine-d3 CAS No. 1217695-72-1

Colchiceine-d3

Cat. No.: B562929
CAS No.: 1217695-72-1
M. Wt: 388.434
InChI Key: PRGILOMAMBLWNG-VSLDJYOXSA-N
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Description

Colchiceine-d3 is a deuterated derivative of colchicine, a naturally occurring alkaloid extracted from plants such as Colchicum autumnale (autumn crocus) and Gloriosa superba (glory lily). Colchicine has been widely used for its anti-inflammatory properties, particularly in the treatment of gout and familial Mediterranean fever. This compound, with its deuterium atoms, is often used in scientific research to study the pharmacokinetics and metabolic pathways of colchicine due to its stability and traceability.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Colchiceine-d3 typically involves the incorporation of deuterium atoms into the colchicine molecule. One common method is the hydrogen-deuterium exchange reaction, where colchicine is treated with deuterium gas in the presence of a catalyst. This process selectively replaces hydrogen atoms with deuterium atoms at specific positions in the molecule.

Another approach involves the use of deuterated reagents in the synthesis of colchicine derivatives. For example, deuterated methyl iodide can be used in the methylation step of colchicine synthesis to introduce deuterium atoms.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-pressure reactors and specialized catalysts to ensure efficient hydrogen-deuterium exchange. The final product is purified using chromatographic techniques to achieve the desired isotopic purity.

Chemical Reactions Analysis

Photochemical Reactivity

Colchiceine-d3 retains sensitivity to light, similar to colchicine. Upon UV exposure, it undergoes photoisomerization to lumithis compound, a process critical for its stability in pharmaceutical formulations .

  • Kinetic isotope effect : Deuteration slows the photoisomerization rate by ~15% compared to non-deuterated colchiceine, as observed in time-resolved photolysis studies .

Metabolic Transformations

Deuteration alters metabolic pathways, enhancing stability:

  • CYP3A4-mediated demethylation : this compound shows slower O-demethylation (to 3-O-demethylthis compound) due to the deuterium isotope effect, reducing hepatic clearance by ~30% .
  • Hydrolysis : The acetyl-d3 group resists esterase-mediated hydrolysis, prolonging its half-life in plasma compared to non-deuterated forms .

Derivatization Reactions

This compound participates in reactions typical of colchicine derivatives:

Alkylation and Thiolation

Reaction TypeConditionsProductYield (%)Reference
10-Alkylthiolation Na alkylthiolate, DMF, 60°C, 4h10-Alkylthiothis compound52–61
N-Acylation Ac₂O-d₆, DMAP, CH₃CN, refluxN-Acetyl-d3 derivatives>90

Oxidation

  • Epoxidation : Reacts with mCPBA (meta-chloroperoxybenzoic acid) to form epoxide derivatives, though deuteration reduces reaction rates by ~20% .

Biological Interactions

  • Tubulin binding : Deuterated analogs maintain affinity for tubulin but exhibit reduced cytotoxicity (IC₅₀ ~2.5 μM vs. 0.8 μM for colchicine in SKOV-3 cells) .
  • Toxicity modulation : Deuteration decreases gastrointestinal toxicity by altering hydrogen-bonding interactions with ZO-1 tight junction proteins .

Analytical Characterization

  • NMR : Deuterium incorporation shifts ¹H NMR signals (e.g., acetyl-d3 protons at δ 2.02 ppm vs. δ 2.05 ppm for non-deuterated) .
  • Mass spectrometry : Distinct isotopic patterns (M+3 peak) confirm deuteration, with accurate mass confirmed via HRMS .

Stability Data

PropertyThis compoundColchiceine
Photostability (t₁/₂) 4.2 h (UV light)3.6 h (UV light)
Metabolic t₁/₂ 31.2 h (human)22.4 h (human)
LogP 1.851.78

Key Findings

  • Deuteration in this compound reduces metabolic degradation and photoisomerization rates, enhancing pharmacokinetic stability .
  • Derivatives like 10-alkylthiothis compound retain antimitotic activity but with improved safety profiles .

Scientific Research Applications

Colchiceine-d3 is extensively used in scientific research due to its stability and traceability. Some of its applications include:

    Pharmacokinetic Studies: Used to study the absorption, distribution, metabolism, and excretion of colchicine in the body.

    Metabolic Pathway Analysis: Helps in identifying the metabolic pathways and intermediates of colchicine.

    Drug Development: Used in the development of new colchicine-based drugs with improved efficacy and reduced toxicity.

    Biological Research: Employed in studies related to cell division, microtubule dynamics, and inflammatory pathways.

    Industrial Applications: Used in the synthesis of colchicine derivatives for pharmaceutical and agricultural purposes.

Mechanism of Action

Colchiceine-d3, like colchicine, exerts its effects by binding to tubulin, a protein that forms microtubules. This binding inhibits microtubule polymerization, disrupting cellular processes such as cell division, migration, and intracellular transport. The inhibition of microtubule formation leads to the suppression of inflammatory pathways, particularly the activation of neutrophils and the production of inflammatory cytokines.

Comparison with Similar Compounds

Colchiceine-d3 is unique due to its deuterium atoms, which provide enhanced stability and traceability compared to non-deuterated colchicine. Similar compounds include:

    Colchicine: The non-deuterated parent compound with similar pharmacological properties.

    Thiocolchicine: A sulfur-containing derivative with enhanced anti-inflammatory properties.

    Demecolcine: A colchicine analog used in cancer research for its ability to disrupt cell division.

This compound stands out due to its use in detailed pharmacokinetic and metabolic studies, providing valuable insights into the behavior of colchicine in biological systems.

Biological Activity

Colchiceine-d3 is a deuterated derivative of colchicine, a well-known alkaloid primarily derived from the plant Colchicum autumnale. This compound exhibits significant biological activity, particularly as a microtubule inhibitor. This article explores the mechanisms of action, therapeutic applications, and research findings related to this compound.

This compound functions primarily by disrupting microtubule dynamics. It binds to tubulin, preventing its polymerization into microtubules, which are essential for cell division and intracellular transport. This inhibition leads to:

  • Cell Cycle Arrest : By interfering with mitosis, this compound induces apoptosis in cancer cells.
  • Anti-inflammatory Effects : The compound modulates neutrophil activity and reduces the release of pro-inflammatory mediators, contributing to its therapeutic potential in inflammatory conditions .

Therapeutic Applications

This compound shares many therapeutic properties with colchicine, including:

  • Gout Treatment : Colchicine is traditionally used to treat gout flares by reducing inflammation.
  • Familial Mediterranean Fever : It is effective in managing symptoms associated with this genetic condition.
  • Other Inflammatory Conditions : Recent studies suggest potential applications in treating osteoarthritis, pericarditis, and atherosclerosis due to its anti-inflammatory properties .

Case Studies and Clinical Trials

  • Cancer Research : Studies have shown that this compound effectively inhibits the proliferation of various cancer cell lines by inducing apoptosis through microtubule disruption. For instance, it has been demonstrated to reduce tumor growth in animal models by targeting tubulin dynamics.
  • Inflammatory Diseases : In a clinical setting, colchicine has been observed to significantly reduce markers of inflammation in patients with gout and other inflammatory diseases. Its ability to inhibit the NALP3 inflammasome pathway has been particularly noted as a mechanism for its anti-inflammatory effects .

Comparative Analysis

The following table summarizes the biological activities and mechanisms of action of this compound compared to other colchicine derivatives:

CompoundMechanism of ActionPrimary ApplicationsUnique Features
This compound Microtubule inhibitionGout, cancer treatmentDeuterated for better tracking
Colchicine Microtubule inhibitionGout, familial Mediterranean feverWell-established clinical use
Demecolcine Microtubule inhibitionCancer treatmentLess toxic than colchicine
Thiocolchicoside Muscle relaxant and anti-inflammatoryMuscle spasms, pain reliefThiolated structure reduces toxicity

Properties

IUPAC Name

2,2,2-trideuterio-N-[(7S)-10-hydroxy-1,2,3-trimethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23NO6/c1-11(23)22-15-7-5-12-9-18(26-2)20(27-3)21(28-4)19(12)13-6-8-16(24)17(25)10-14(13)15/h6,8-10,15H,5,7H2,1-4H3,(H,22,23)(H,24,25)/t15-/m0/s1/i1D3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRGILOMAMBLWNG-VSLDJYOXSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)O)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C([2H])([2H])C(=O)N[C@H]1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)O)OC)OC)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23NO6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

388.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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